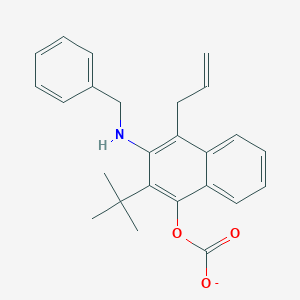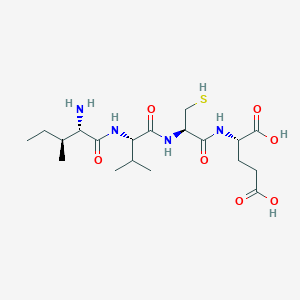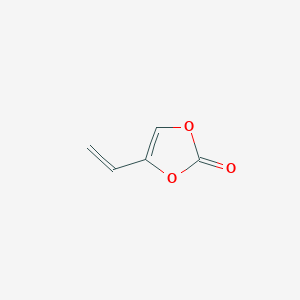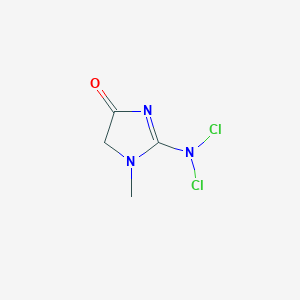![molecular formula C15H13ClN4S B12542011 N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea CAS No. 864629-13-0](/img/structure/B12542011.png)
N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[(4-クロロフェニル)メチリデン]ヒドラジニル}メチリデン)-N'-フェニルチオ尿素は、ヒドラゾン類およびチオ尿素類に属する化学化合物です。この化合物は、クロロフェニル基、ヒドラジニル基、およびフェニルチオ尿素部分の存在を特徴としています。
準備方法
合成経路と反応条件
N-({2-[(4-クロロフェニル)メチリデン]ヒドラジニル}メチリデン)-N'-フェニルチオ尿素の合成は、通常、4-クロロベンズアルデヒドとフェニルヒドラジンの縮合反応、続いてチオ尿素との反応を含みます。反応は通常、エタノール溶媒中で還流条件下で行われます。生成物はその後、再結晶によって精製されます。
工業生産方法
この化合物の特定の工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることです。これには、収率と純度を向上させるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応解析
反応の種類
N-({2-[(4-クロロフェニル)メチリデン]ヒドラジニル}メチリデン)-N'-フェニルチオ尿素は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、ヒドラゾン部分をヒドラジン誘導体に変換することができます。
置換: この化合物は求核置換反応を起こすことができ、特にクロロフェニル基で起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: ヒドラジン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
N-({2-[(4-クロロフェニル)メチリデン]ヒドラジニル}メチリデン)-N'-フェニルチオ尿素は、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、および他の複雑な分子の合成の前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 特に新薬の開発における潜在的な治療的用途について研究されています。
産業: 新素材の開発や、さまざまな化学プロセスにおける触媒として利用されています。
化学反応の分析
Types of Reactions
N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
N-({2-[(4-クロロフェニル)メチリデン]ヒドラジニル}メチリデン)-N'-フェニルチオ尿素の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を阻害したり、その機能を変更したりすることができます。この相互作用は、抗菌性や抗がん性など、さまざまな生物学的効果につながる可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- N'-[(E)-(4-クロロフェニル)(フェニル)メチリデン]-4-メチルベンゼンスルホンヒドラジド
- N'-[(E)-(2-クロロフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
N-({2-[(4-クロロフェニル)メチリデン]ヒドラジニル}メチリデン)-N'-フェニルチオ尿素は、特定の官能基の組み合わせによって独自性があり、独特の化学的および生物学的特性を付与します。類似の化合物と比較して、反応性、安定性、生物活性が異なる可能性があり、さまざまな研究用途に貴重な化合物となっています。
特性
CAS番号 |
864629-13-0 |
|---|---|
分子式 |
C15H13ClN4S |
分子量 |
316.8 g/mol |
IUPAC名 |
1-[[2-[(4-chlorophenyl)methylidene]hydrazinyl]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H13ClN4S/c16-13-8-6-12(7-9-13)10-18-19-11-17-15(21)20-14-4-2-1-3-5-14/h1-11H,(H2,17,19,20,21) |
InChIキー |
UACZSAWGXSTPSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)N=CNN=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)

![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
